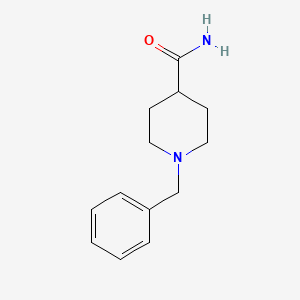

1-Benzylpiperidine-4-carboxamide

Overview

Description

1-Benzylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a benzyl group at the 1-position and a carboxamide moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₇N₃O, with synonyms including 4-Anilino-1-benzylpiperidine-4-carboxamide and N-Benzyl-4-anilino-4-piperidine carboxamide . The compound is synthesized via copper-catalyzed coupling reactions, achieving a 55% yield when using reagents such as CuBr₂, trans-N,N’-dimethylcyclohexane-1,2-diamine, and NaOt-Bu in aqueous TPGS-750-M . Its structural flexibility allows for diverse pharmacological applications, particularly in targeting sigma receptors and kinase inhibitors .

Preparation Methods

The synthesis of 1-Benzylpiperidine-4-carboxamide can be achieved through several routes. One common method involves the reaction of 1-benzyl-4-piperidone with ammonia or an amine under appropriate conditions . Another method involves the oxidation of (1-benzyl-4-piperidyl)methanol using a system consisting of 2,2,6,6-tetramethyl-1-piperidone, sodium periodate, and sodium bromide . These methods are known for their high yield and product purity, making them suitable for industrial production.

Chemical Reactions Analysis

1-Benzylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 1-benzylpiperidine-4-carboxaldehyde .

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzylpiperidine-4-carboxamide has been investigated for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structural features can enhance acetylcholine levels in the brain, which is crucial for cognitive function. For instance, derivatives of piperidine have been shown to exhibit efficacy in treating symptoms associated with Alzheimer's disease, making this compound a candidate for further exploration in this context .

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Neuropharmacology | Potential use in Alzheimer's disease treatment through acetylcholine modulation. |

| Antiviral Research | Investigated as a scaffold for developing inhibitors against influenza viruses. |

| Drug Synthesis | Serves as an intermediate in synthesizing various bioactive compounds. |

Antiviral Research

Recent studies have highlighted the antiviral properties of piperidine derivatives, including this compound. Research focused on N-benzyl-4,4-disubstituted piperidines has shown promising results against influenza viruses, particularly H1N1. The structural characteristics of these compounds facilitate interactions with viral proteins, enhancing their ability to inhibit viral fusion processes .

Case Study: Influenza Virus Inhibition

A study demonstrated that specific modifications on the piperidine scaffold significantly enhanced antiviral activity against H1N1 influenza virus. The presence of the benzyl group was critical for maintaining activity, indicating that this compound could be a valuable lead compound for developing new antiviral agents .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, often involving the modification of existing piperidine derivatives. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.3 g/mol . The compound's carboxamide functional group enhances its solubility and interaction potential with biological targets, making it particularly interesting for medicinal chemistry applications.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Oxidation Reaction | Utilizes oxidizing agents to convert piperidine derivatives into carboxamides. |

| Substitution Reactions | Involves modifying existing benzyl or piperidine groups to enhance biological activity. |

Future Directions and Research Opportunities

The unique properties of this compound warrant further investigation into its pharmacological profiles and mechanisms of action. Future research could focus on:

- Structure-Activity Relationship Studies : Exploring how variations in the structure affect biological activity.

- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.

- Development of Novel Derivatives : Synthesizing new compounds based on the 1-benzylpiperidine framework to enhance potency and selectivity against specific diseases.

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by interacting with certain receptors and enzymes in the body . These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

The following analysis compares 1-Benzylpiperidine-4-carboxamide with structurally and functionally related piperidine derivatives, focusing on substituent effects, pharmacokinetics, synthesis efficiency, and safety profiles.

Structural Analogues with Varied Substituents

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., chloro in 4-chlorobenzyl) reduce synthesis yields, likely due to steric hindrance or electronic effects . Methoxy groups (e.g., 3-methoxyphenyl) enhance receptor selectivity, suggesting improved binding interactions .

- Functional Group Differences : Carboxamide derivatives (e.g., this compound) exhibit greater stability compared to ester (e.g., Benzyl 4-fluoropiperidine-1-carboxylate) or aldehyde analogues, which may hydrolyze or oxidize readily .

Pharmacokinetic and Pharmacological Comparisons

- In dogs, DIC shows a plasma half-life of 36 minutes and 17% urinary excretion, while in humans, its oral bioavailability is variable (19% excretion) . This contrasts with this compound, which lacks published pharmacokinetic data but is structurally optimized for central nervous system penetration due to its lipophilic benzyl group .

Biological Activity

1-Benzylpiperidine-4-carboxamide (C₁₃H₁₈N₂O) is an organic compound that has gained attention in medicinal chemistry for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

The structural features of this compound include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyl Group : Attached to the nitrogen atom of the piperidine ring.

- Carboxamide Functional Group : Located at the fourth position of the piperidine ring.

The unique combination of these structural elements contributes to its biological activity, particularly in modulating neurotransmitter systems and enzyme interactions.

This compound interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Research indicates that certain derivatives exhibit significant AChE inhibitory activity, making them potential candidates for treating neurodegenerative diseases like Alzheimer's .

- Receptor Binding : The benzyl moiety may facilitate binding to various receptors, affecting neurotransmitter release and receptor activation. This interaction can lead to alterations in physiological responses, including mood and cognition.

Pharmacological Applications

The pharmacological applications of this compound are diverse:

- Neuropharmacology : Due to its ability to inhibit AChE, research is ongoing to explore its use in developing treatments for Alzheimer's disease and other cognitive disorders .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, although specific data on this compound is limited .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- In Vitro Studies : In vitro assays demonstrated that certain derivatives of this compound have IC50 values indicating effective inhibition of AChE. For example, one study reported an IC50 value of approximately 500 μM against AChE, suggesting moderate inhibition potential .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzylpiperidine derivatives revealed that modifications to the benzyl group significantly influence biological activity. For instance, substituting different aryl groups can enhance or diminish enzyme inhibition .

- Comparative Analysis : Comparative studies between this compound and similar compounds (e.g., 4-benzoylpiperidine-1-carboxamide) have indicated that structural variations can lead to distinct pharmacological profiles. This suggests a need for further exploration into how these modifications affect biological activity .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group attached to piperidine | Moderate AChE inhibition; potential neuropharmacology |

| 4-Benzoylpiperidine-1-carboxamide | Carboxamide at a different position | Varies; potential enzyme interactions |

| N-Benzoylisonipecotic acid | Different substitution patterns | Distinct biological activity; requires further study |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzylpiperidine-4-carboxamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling 1-benzylpiperidine-4-carboxylic acid with an appropriate amine source. A common approach is using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF under nitrogen .

- Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress with TLC or LC-MS .

Q. How should researchers address contradictory hazard data for 1-Benzylpiperidine derivatives in safety protocols?

- Contradiction Analysis : Some SDS reports list "no known hazards" (e.g., Combi-Blocks AM-2610 ), while others warn of skin/eye irritation (e.g., TCI America compounds ).

- Mitigation : Assume worst-case precautions: use PPE (nitrile gloves, goggles), work in a fume hood, and implement spill containment protocols. Cross-reference multiple SDS and prioritize recent data .

Q. What analytical techniques are critical for characterizing this compound?

- Characterization :

- NMR : Confirm structure via H/C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .

- LC-MS : Verify molecular ion ([M+H] for CHNO: 217.14) and monitor byproducts.

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for receptor binding studies?

- Methodology :

- Perform molecular docking (AutoDock Vina) against target receptors (e.g., dopamine D2 or σ-1 receptors) using crystal structures (PDB).

- Optimize substituents at the 4-position (e.g., methyl, hydrazinyl) to enhance binding affinity via QSAR modeling .

- Validation : Compare in silico predictions with in vitro radioligand displacement assays (IC determination) .

Q. What strategies resolve low yield in the alkylation of this compound intermediates?

- Troubleshooting :

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalysis : Add KI or tetrabutylammonium iodide to accelerate SN2 reactions.

- Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., over-alkylation) .

Q. How do researchers validate the metabolic stability of this compound in preclinical studies?

- Experimental Design :

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate half-life (t) .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Q. What mechanisms explain conflicting cytotoxicity data for 1-Benzylpiperidine derivatives in cancer cell lines?

- Data Interpretation :

- Dose Dependency : IC values may vary due to assay conditions (e.g., MTT vs. ATP-based assays).

- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity .

- Follow-Up : Conduct transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .

Q. Methodological Best Practices

Handling Air-Sensitive Intermediates in this compound Synthesis

- Protocol :

- Use Schlenk lines or gloveboxes for reactions requiring anhydrous/inert conditions.

- Store intermediates under argon or nitrogen in sealed vials with molecular sieves .

Reproducibility Challenges in Scaling Up Piperidine Ring Functionalization

- Solutions :

Properties

IUPAC Name |

1-benzylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYICIJWHSZXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354810 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62992-68-1 | |

| Record name | 1-benzylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.